molecular formula C14H23NO5S B2478597 ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid CAS No. 2416236-96-7

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid

Cat. No.: B2478597
CAS No.: 2416236-96-7
M. Wt: 317.4
InChI Key: DOFCLOLKFGSRTG-UHFFFAOYSA-N
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Description

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid is a chemical compound with the molecular formula C14H21NO.H2SO4. It is also known by its IUPAC name, N-ethyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine sulfate . This compound is a salt formed by the combination of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine and sulfuric acid. It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves the reaction of 2-phenylethylamine with ethyl oxirane in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves the large-scale reaction of the amine with sulfuric acid. The process includes mixing the reactants in a reactor, followed by controlled heating and stirring. The resulting product is then filtered, washed, and dried to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid is unique due to its specific sulfate counterion, which can influence its solubility, stability, and reactivity compared to its hydrochloride and phosphoric acid counterparts .

Properties

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHNWQNGJCCFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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